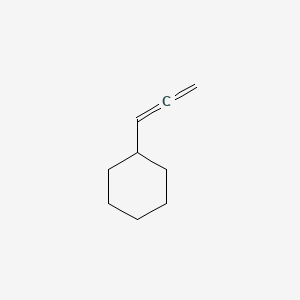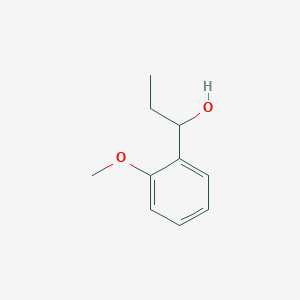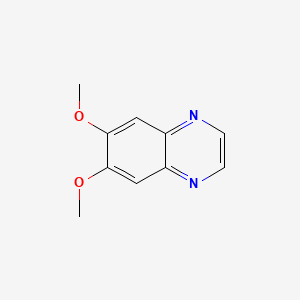
6,7-二甲氧基喹喔啉
描述
6,7-Dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the quinoxaline ring.
科学研究应用
6,7-Dimethoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoxaline derivatives, including 6,7-Dimethoxyquinoxaline, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
6,7-Dimethoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . They can cause DNA damage , which may be part of the mechanism of action of 6,7-Dimethoxyquinoxaline.
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, given their broad spectrum of biological activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects suggest that 6,7-Dimethoxyquinoxaline may have similar activities.
Action Environment
This will pave the way for the development of new drugs based on these compounds .
生化分析
Biochemical Properties
6,7-Dimethoxyquinoxaline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a derivative of 6,7-Dimethoxyquinoxaline, 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine), has shown potency against the BACE-1 enzyme . The nature of these interactions is often characterized by binding interactions that can lead to enzyme inhibition or activation .
Cellular Effects
The effects of 6,7-Dimethoxyquinoxaline on cells and cellular processes are diverse. For example, certain derivatives of 6,7-Dimethoxyquinoxaline have shown potent antitumor activities, indicating that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6,7-Dimethoxyquinoxaline involves its interactions at the molecular level with various biomolecules. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .
准备方法
The synthesis of 6,7-Dimethoxyquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dicarbonyl compounds. One common method includes the reaction of 3,4-dimethoxybenzene-1,2-diamine with glyoxal under acidic conditions to yield 6,7-Dimethoxyquinoxaline . Industrial production methods often employ green chemistry principles to ensure environmentally friendly processes .
化学反应分析
6,7-Dimethoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
相似化合物的比较
6,7-Dimethoxyquinoxaline can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound without methoxy groups.
6,7-Dichloroquinoxaline: A derivative with chlorine atoms instead of methoxy groups.
6,7-Dimethylquinoxaline: A derivative with methyl groups instead of methoxy groups. The presence of methoxy groups in 6,7-Dimethoxyquinoxaline imparts unique electronic properties, making it more suitable for specific applications compared to its analogs.
属性
IUPAC Name |
6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZBRQHUWQKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279231 | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-29-0 | |
| Record name | 6295-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



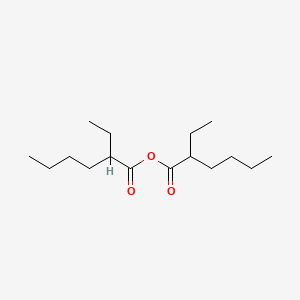
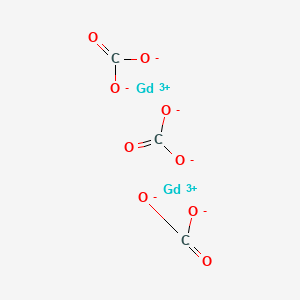
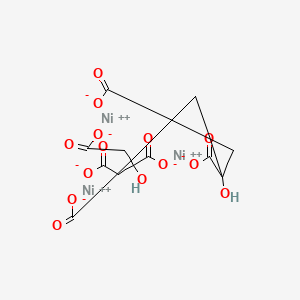


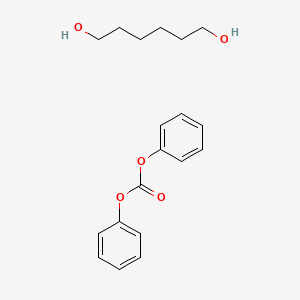


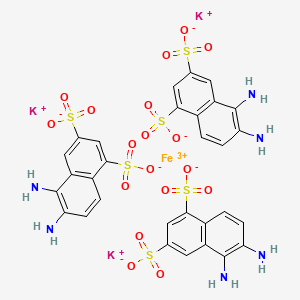
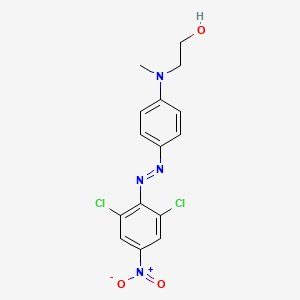
![1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol](/img/structure/B1596577.png)
